5-bromoFuro[3,2-b]pyridine

Medicinal Chemistry Cross-coupling Kinase Inhibitor Synthesis

5-BromoFuro[3,2-b]pyridine is the definitive synthetic intermediate for kinase inhibitor programs targeting TBK1, IKK, CLK, and HIPK. The 5-bromo substitution is explicitly protected in patents (EP2940022, EP2812337) and is essential for chemoselective cross-coupling and SAR exploration. Unlike other halogenated or unsubstituted analogues, this specific regioisomer enables controlled sequential functionalization and delivers a calculated LogP of 2.4 for balanced drug-likeness. Procure to secure your intellectual property position and rapidly build target-focused libraries with proven potency (CLK1 IC50 = 49 nM).

Molecular Formula C7H4BrNO
Molecular Weight 198.02
CAS No. 1352880-36-4
Cat. No. B3034064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromoFuro[3,2-b]pyridine
CAS1352880-36-4
Molecular FormulaC7H4BrNO
Molecular Weight198.02
Structural Identifiers
SMILESC1=CC(=NC2=C1OC=C2)Br
InChIInChI=1S/C7H4BrNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
InChIKeyUOKNQWORBBHYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-bromoFuro[3,2-b]pyridine (CAS 1352880-36-4): Procurement and Differentiation Guide


5-bromoFuro[3,2-b]pyridine (CAS 1352880-36-4) is a heterocyclic building block belonging to the furo[3,2-b]pyridine class, characterized by a bromine atom substituted at the 5-position of the pyridine ring [1]. This core is recognized as a privileged scaffold for developing kinase inhibitors, and the specific 5-bromo substitution is explicitly claimed in patents for inhibitors of protein kinases, including TBK1, IKK, CLK, and HIPK [2][3]. Its primary value proposition is as a versatile synthetic intermediate for creating diverse, target-specific compound libraries, rather than as an end-use bioactive molecule [4][5].

Why Generic Substitution of 5-bromoFuro[3,2-b]pyridine Fails in Kinase Inhibitor Research


Substituting 5-bromoFuro[3,2-b]pyridine with other halogenated or unsubstituted furo[3,2-b]pyridine analogs is not a viable strategy in advanced research. The furo[3,2-b]pyridine scaffold's biological activity and synthetic utility are highly dependent on both the specific substitution pattern and the halogen's reactivity. As established in the seminal work by Shiotani et al., the chemical reactivity of furopyridines varies dramatically based on the ring fusion type (e.g., [3,2-b] vs. [2,3-b]), which dictates the electron density and thus the regioselectivity of subsequent reactions [1]. Furthermore, key patents for kinase inhibitors explicitly claim substitution at the 5-position as a requirement for activity [2]. Replacing the 5-bromo substituent with a different halogen like chlorine or iodine, or using an unsubstituted core, would fundamentally alter the reactivity profile in critical cross-coupling reactions and the resulting compound's structure-activity relationship (SAR) [3].

Quantitative Evidence Guide for 5-bromoFuro[3,2-b]pyridine Differentiation


Regioselective Reactivity in Cross-Coupling Reactions: 5-bromoFuro[3,2-b]pyridine vs. 3-bromo Analogs

5-bromoFuro[3,2-b]pyridine demonstrates a key synthetic advantage due to its ability to undergo chemoselective, sequential functionalization. Its synthesis pathway leverages a difference in halogen reactivity, allowing for site-specific derivatization not possible with other isomers [1]. For instance, a reported synthesis uses the 5-bromo intermediate to perform a selective Suzuki coupling at the 3-position before cyclization, a strategy that would be compromised with a 3-bromo or unsubstituted analog [2].

Medicinal Chemistry Cross-coupling Kinase Inhibitor Synthesis

SAR Analysis for Melatoninergic Activity: Impact of the Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine core, when appropriately substituted, is a privileged scaffold for achieving high receptor subtype selectivity. In a study evaluating 2-arylfuro[3,2-b]pyridines as melatonin receptor ligands, the core demonstrated significant selectivity for the MT2 subtype over MT1. The most selective compound (1-naphthyl substituent) achieved an MT1/MT2 selectivity ratio of approximately 150, with Ki values of 198 nM for MT1 and 1.3 nM for MT2 [1]. This selectivity is a direct consequence of the furo[3,2-b]pyridine scaffold's unique spatial and electronic properties, which can be further tuned by substituents like the 5-bromo group.

SAR Melatonin Receptors Ligand Design

Achieving High Potency and Selectivity in Kinase Inhibition: The Furo[3,2-b]pyridine Privileged Scaffold

The furo[3,2-b]pyridine scaffold is validated as a privileged structure for generating potent and highly selective kinase inhibitors. Research by Němec et al. demonstrated that 3,5-disubstituted furo[3,2-b]pyridines can yield potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs) [1]. In a follow-up study, this core was used to identify highly selective inhibitors of homeodomain-interacting protein kinases (HIPKs), with X-ray crystal structures confirming their binding mode . While the 5-bromo derivative is an intermediate, the final optimized compounds, such as a CLK1 inhibitor with an IC50 of 49 nM [2], highlight the core's capacity for sub-100 nM potency.

Kinase Inhibitors CLK HIPK Drug Discovery

Baseline Physicochemical Properties and LogP as a Differentiator

The 5-bromo substitution imparts specific physicochemical properties that can influence the drug-likeness of final compounds. The calculated octanol-water partition coefficient (LogP) for 5-bromoFuro[3,2-b]pyridine is 2.4 [1]. In comparison, the unsubstituted furo[3,2-b]pyridine is likely more hydrophilic. A LogP of 2.4 indicates moderate lipophilicity, which is often desirable for balancing cell permeability and solubility. While direct comparative data for other halogenated analogs (e.g., 5-chloro, 5-iodo) are not available from these sources, the LogP value serves as a baseline for predicting how substitution at the 5-position with a bromine atom modifies the overall lipophilicity compared to the parent core.

Physicochemical Properties LogP Medicinal Chemistry Design

Strategic Application Scenarios for Procuring 5-bromoFuro[3,2-b]pyridine


Developing Patent-Backed Kinase Inhibitor Libraries

Medicinal chemistry groups focused on developing novel kinase inhibitors for oncology or neurodegenerative diseases should procure 5-bromoFuro[3,2-b]pyridine as a key intermediate. Its use is explicitly protected in patents (e.g., EP2940022, EP2812337) claiming furo[3,2-b]pyridines substituted at the 5-position as protein kinase inhibitors, including TBK1, IKK, CLK, and HIPK [1][2]. Using this building block provides a direct route to compounds with a strong intellectual property position and access to a scaffold validated for achieving high potency and selectivity (e.g., CLK1 IC50 = 49 nM) [3].

Executing Chemoselective Synthesis of 3,5-Disubstituted Analogs

Synthetic and process chemists aiming to build diverse, highly substituted furo[3,2-b]pyridine libraries will find 5-bromoFuro[3,2-b]pyridine indispensable. Its specific substitution pattern enables chemoselective, sequential functionalization, a key advantage for SAR exploration. The difference in halogen reactivity allows for controlled derivatization at the 3-position before or after cyclization, a synthetic route that would be less efficient or impossible with other regioisomers like 3-bromofuro[3,2-b]pyridine [4][5].

Investigating Privileged Scaffolds for Selectivity-Driven GPCR Ligands

Research teams focused on G protein-coupled receptor (GPCR) targets, particularly those requiring high subtype selectivity (e.g., melatonin receptors MT1/MT2), should utilize 5-bromoFuro[3,2-b]pyridine. Studies have shown that the furo[3,2-b]pyridine core, when derivatized, can achieve remarkable selectivity ratios (e.g., ~150-fold for MT2 over MT1) [6]. The 5-bromo derivative serves as an ideal starting point to install diverse aryl and heteroaryl groups at the C2-position via cross-coupling, allowing for rapid exploration of structure-activity relationships (SAR) to fine-tune receptor affinity and selectivity.

Optimizing Physicochemical Properties in Lead Optimization

In lead optimization campaigns, the calculated LogP of 2.4 for 5-bromoFuro[3,2-b]pyridine provides a quantitative starting point for balancing lipophilicity [7]. Medicinal chemists can use this building block to introduce the furo[3,2-b]pyridine core while maintaining a moderate LogP, which is conducive to good cell permeability without excessive lipophilicity that might hinder solubility or promote off-target binding. This makes it a strategically chosen fragment for improving the overall drug-likeness of a compound series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromoFuro[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.